3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol
Description
Overview of Heterocyclic Scaffolds in Modern Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring, are fundamental pillars of medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in drug design. Their structural diversity and the ability to modify properties such as solubility, lipophilicity, and polarity make them invaluable tools for medicinal chemists. These scaffolds allow for the creation of molecules that can effectively interact with biological targets like enzymes and receptors. The inclusion of heteroatoms (such as nitrogen, oxygen, or sulfur) provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.
The versatility of heterocyclic systems allows them to serve as foundational structures for a wide array of therapeutic agents, including antibiotics, antivirals, anticancer agents, and neuroprotective drugs. Advances in synthetic methodologies have further expanded the accessibility and variety of functionalized heterocycles, enabling the continuous expansion of the drug-like chemical space for new discovery programs.
The Benzodioxole Moiety in Biologically Active Compounds: Precedents and Relevance
The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a structural unit found in numerous bioactive compounds, ranging from natural products to synthetic pharmaceuticals and pesticides. wikipedia.org This moiety is not merely a passive component; it often contributes significantly to a molecule's biological profile and pharmacokinetic properties. For instance, benzodioxole derivatives are known to inhibit certain metabolic enzymes, which can alter the duration of action of co-administered drugs. chemicalbook.com
The benzodioxole scaffold is present in compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-tuberculosis, antimicrobial, analgesic, and anti-epileptic effects. researchgate.netnajah.edu Its presence in both natural and synthetic compounds highlights its importance as a "privileged" structure in medicinal chemistry, frequently associated with favorable biological outcomes. researchgate.net Drugs containing this moiety have demonstrated good bioavailability and low cytotoxicity in some applications. chemicalbook.com
Table 2: Examples of Bioactive Compounds Containing the Benzodioxole Moiety
| Compound Name | Class/Application | Biological Significance |
| Stiripentol | Antiepileptic Drug | Used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome); acts by inhibiting metabolic enzymes. chemicalbook.com |
| Safrole | Natural Product | A precursor in the synthesis of various chemical compounds; found in sassafras oil. wikipedia.org |
| Piperonal (B3395001) | Fragrance/Flavoring Agent | Used in perfumes and as a flavoring agent; also a synthetic intermediate. wikipedia.org |
| Podophyllotoxin | Natural Product / Anticancer | A naturally occurring lignan (B3055560) that serves as a precursor for the synthesis of anticancer drugs like etoposide (B1684455) and teniposide. |
The Oxazole (B20620) Ring System: Importance in Pharmaceutical and Agrochemical Industries
The oxazole ring is another five-membered heterocycle of great significance, containing one oxygen and one nitrogen atom. This scaffold is a key component in a multitude of pharmaceuticals and agrochemicals due to its versatile chemical properties and ability to engage in various biological interactions. tandfonline.commdpi.com Oxazole derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and analgesic properties. najah.eduderpharmachemica.com
In the pharmaceutical industry, the oxazole ring is present in several marketed drugs. rsc.orgresearchgate.net For example, Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis. rsc.orgslideshare.net In the agrochemical sector, oxazole derivatives have been developed as effective fungicides, herbicides, and insecticides, playing a crucial role in crop protection. bohrium.comresearchgate.net The stability of the oxazole ring and the potential for diverse substitutions at various positions make it an attractive scaffold for developing new active compounds in both medicine and agriculture. bohrium.comresearchgate.net
Table 3: Examples of Compounds Containing the Oxazole Ring
| Compound Name | Industry | Application |
| Oxaprozin | Pharmaceutical | Non-steroidal anti-inflammatory drug (NSAID) for arthritis. derpharmachemica.comrsc.orgslideshare.net |
| Ditazole | Pharmaceutical | Platelet aggregation inhibitor. tandfonline.comderpharmachemica.com |
| Aleglitazar | Pharmaceutical | Antidiabetic agent. tandfonline.comderpharmachemica.com |
| Sulfamoxole | Pharmaceutical | Antibacterial (sulfonamide). researchgate.net |
| Metamifop | Agrochemical | Herbicide. researchgate.net |
| Oxazosulfyl | Agrochemical | Insecticide. researchgate.net |
Rationale for Investigating 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol
The rationale for the focused investigation of this compound stems from a well-established principle in medicinal chemistry: the combination of known pharmacophores to generate novel molecules with potentially enhanced or unique biological activities. This compound represents a hybrid structure that incorporates both the benzodioxole moiety and the oxazole ring system.
As outlined, both of these structural motifs are considered "privileged scaffolds" due to their frequent occurrence in a wide range of biologically active compounds.
The benzodioxole unit is associated with diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, and can favorably modulate a molecule's metabolic profile. chemicalbook.comresearchgate.netnih.gov
The oxazole ring is a versatile core for developing therapeutics and agrochemicals, known to impart activities such as anti-inflammatory, antimicrobial, and herbicidal properties. derpharmachemica.combohrium.com
By covalently linking these two powerful scaffolds, this compound emerges as a molecule of significant interest. The resulting compound could potentially exhibit a synergistic or novel biological profile that differs from molecules containing only one of the individual motifs. The exploration of its synthesis and biological properties is a logical step in the search for new chemical entities that could serve as leads for drug discovery or agrochemical development programs.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10-4-7(11-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAUUNSFHANIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)ON3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2h 1,3 Benzodioxol 5 Yl 1,2 Oxazol 5 Ol
Strategic Retrosynthesis of the 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The core structure of this compound can be dissected through several key transformations.
The most apparent disconnection is the cleavage of the 1,2-oxazole ring. This heterocycle is commonly formed via the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This leads to the primary synthons: hydroxylamine and a β-ketoester, specifically ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate. smolecule.comlookchem.com
This key β-ketoester intermediate can be further simplified. A classical Claisen condensation disconnection reveals two simpler precursors: an ester derived from piperonylic acid (e.g., methyl 1,3-benzodioxole-5-carboxylate) and an acetate (B1210297) ester (e.g., ethyl acetate). The piperonylic acid derivative, in turn, can be traced back to the readily available starting material, piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). hakon-art.comgoogle.com This retrosynthetic pathway offers a practical and efficient route starting from simple precursors.
Established Synthetic Routes to this compound
The forward synthesis, based on the retrosynthetic analysis, involves the preparation of a key intermediate followed by the construction of the heterocyclic ring.
The construction of the 1,2-oxazol-5-ol (or its tautomeric form, isoxazol-5(4H)-one) ring is most effectively achieved through the cyclocondensation reaction of a β-ketoester with hydroxylamine hydrochloride. nih.govmdpi.com The reaction proceeds via the initial formation of an oxime at one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization with the loss of water to form the stable five-membered heterocyclic ring. nih.gov
The mechanism involves the nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketoester, which is generally more electrophilic than the ester carbonyl. Subsequent dehydration and cyclization yield the desired 3-substituted-1,2-oxazol-5-ol. The reaction is typically performed in a protic solvent like ethanol, often in the presence of a mild base to neutralize the hydrochloride and facilitate the reaction. nih.govrsc.org
The 2H-1,3-benzodioxol-5-yl moiety is not introduced onto a pre-formed oxazole (B20620) ring. Instead, it is incorporated into the molecular framework from the outset of the synthesis. The synthesis begins with a commercially available benzodioxole derivative, such as piperonal or piperonylic acid. hakon-art.commdpi.com This starting material is then used to construct the key intermediate, ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate. smolecule.comlookchem.com By building the β-ketoester with the benzodioxole group already in place, the subsequent cyclization with hydroxylamine directly yields the final target compound with the desired aryl substituent at the 3-position of the oxazole ring.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency of the synthesis of isoxazol-5-one derivatives can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. mdpi.comnih.gov While classical methods often involve refluxing in ethanol, modern approaches focus on milder, more efficient, and environmentally benign conditions. mdpi.comresearchgate.net
For instance, the use of heterogeneous catalysts, such as amine-functionalized cellulose, has been reported for the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.netpreprints.org This method offers advantages like ease of catalyst recovery, mild reaction conditions, and simplified work-up procedures. Isolation typically involves filtration of the product if it precipitates from the reaction mixture, or extraction with an organic solvent followed by purification via recrystallization or column chromatography. chemicalbook.com
The table below summarizes a comparison of reaction conditions reported for the synthesis of similar isoxazol-5-one structures.
| Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages |
|---|---|---|---|---|
| None / Base (e.g., Sodium Acetate) | Ethanol | Reflux | 4-24 hours | Classical, well-established method. |
| Amine-functionalized Cellulose | Water | Room Temperature | 40-60 minutes | Green solvent, high yields, catalyst is recyclable, simple work-up. mdpi.comresearchgate.net |
| DBU / ZrCl₄ | Dichloromethane (DCM) | -78 °C to 0 °C | ~24 hours | Used for specific intramolecular cycloadditions, high yields for complex structures. nih.gov |
| (S)-proline | Methanol/Water | Room Temperature | Variable | Organocatalytic approach. beilstein-journals.org |
Synthesis of Key Intermediates for the Benzodioxole-Oxazole Scaffold
This compound is typically synthesized via a Claisen condensation reaction. In this procedure, an ester of piperonylic acid, such as methyl 1,3-benzodioxole-5-carboxylate (B262468), is treated with ethyl acetate in the presence of a strong base like sodium ethoxide or sodium hydride. chemicalbook.com The base deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzodioxole ester. An acidic workup then yields the desired β-ketoester. smolecule.com
Another important intermediate is 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, which can be prepared by reacting methyl 1,3-benzodioxole-5-carboxylate with acetonitrile (B52724) in the presence of sodium hydride. chemicalbook.com This β-ketonitrile can also serve as a precursor to the isoxazole (B147169) ring system upon reaction with hydroxylamine.
The table below outlines the primary intermediates and their precursors.
| Key Intermediate | Precursor 1 | Precursor 2 | Reaction Type |
|---|---|---|---|
| Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate lookchem.com | Methyl 1,3-benzodioxole-5-carboxylate | Ethyl acetate | Claisen Condensation |
| 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile chemicalbook.com | Methyl 1,3-benzodioxole-5-carboxylate | Acetonitrile | Condensation |
| Methyl 1,3-benzodioxole-5-carboxylate | Piperonylic acid | Methanol | Fischer Esterification |
| Piperonal Chalcones hakon-art.commdpi.comresearchgate.net | Piperonal | Substituted Acetophenones | Claisen-Schmidt Condensation |
Advanced Synthetic Strategies for Analogs and Derivatives of the Compound
The development of analogs and derivatives of the parent compound is crucial for exploring structure-activity relationships in drug discovery. espublisher.com Several advanced strategies can be employed to modify the this compound scaffold.
Modification of the Aryl Moiety : By starting with different substituted piperonal or benzodioxole derivatives, a wide range of analogs with varying substitution patterns on the aromatic ring can be synthesized. Suzuki-Miyaura coupling reactions on a brominated benzodioxole intermediate can introduce diverse aryl or heteroaryl groups prior to the formation of the β-ketoester. researchgate.net
Substitution at the C4-Position : The C4 position of the oxazole ring can be functionalized by using substituted β-ketoesters. For example, starting with a 2-alkyl-substituted β-ketoester in the condensation with an azide (B81097) can lead to a substituted triazole, indicating the versatility of these intermediates. nih.gov For isoxazole synthesis, using a diketone instead of a ketoester can introduce a substituent at the 5-position, while careful choice of a substituted keto-ester allows for C4-functionalization.
Derivatization of the 5-ol Group : The hydroxyl group at the 5-position is a key site for derivatization. It can be readily alkylated or acylated to produce a library of ether and ester derivatives. These reactions typically involve treating the parent compound with an alkyl halide or an acyl chloride in the presence of a non-nucleophilic base.
1,3-Dipolar Cycloaddition : An alternative and highly versatile route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govnih.gov A nitrile oxide generated from a benzodioxole-substituted aldoxime can react with various alkynes to yield 3,5-disubstituted isoxazoles, or with alkenes to produce isoxazolines. nih.govbeilstein-journals.org This method allows for significant diversity in the substituents at the 5-position of the isoxazole ring.
The following table summarizes potential strategies for analog synthesis.
| Strategy | Key Reagents/Reaction | Position of Modification | Resulting Derivative Class |
|---|---|---|---|
| Aryl Moiety Modification | Substituted Piperonal / Suzuki Coupling | Benzodioxole Ring | Aryl-substituted analogs |
| C5-ol Derivatization | Alkyl Halides / Acyl Chlorides | 5-position (Oxygen) | Ethers / Esters |
| 1,3-Dipolar Cycloaddition | Benzodioxole Nitrile Oxide + Alkyne | 5-position (Carbon) | 3,5-Disubstituted Isoxazoles |
| C4-Position Modification | α-Substituted β-ketoester | 4-position | 4-Substituted Isoxazol-5-ols |
Computational and Theoretical Investigations on 3 2h 1,3 Benzodioxol 5 Yl 1,2 Oxazol 5 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the geometric and electronic structure of benzodioxole and isoxazole (B147169) derivatives. researchgate.netconsensus.app These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles.
For analogs of 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol, theoretical studies reveal the distribution of electron density and the nature of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net
Analysis of isoxazole derivatives has shown that substitutions on the ring systems can significantly alter electronic parameters. researchgate.net For instance, the introduction of methyl groups can disturb charge distribution, influencing the molecule's reactivity and potential interaction sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net The net atomic charges, calculated through methods like Mulliken population analysis, help identify the most basic centers in the molecule, which is often the nitrogen atom in the isoxazole ring. researchgate.net These computational insights are vital for predicting the chemical behavior and stability of the title compound and its analogs. researchgate.netresearchgate.net
| Parameter | Description | Significance in Compound Analysis |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |
| Net Atomic Charges | Distribution of electron charge among atoms | Identifies potential sites for electrostatic interactions and chemical reactions. researchgate.net |
Molecular Modeling and Docking Studies of the Compound and its Analogs
Molecular modeling and docking are powerful tools used to predict how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein receptor. nih.gov These studies are essential for understanding the potential mechanism of action and for designing new, more effective therapeutic agents. semanticscholar.org
Docking simulations place the ligand into the binding site of a receptor and score the different poses based on their binding affinity. researchgate.net For isoxazole and benzodioxole derivatives, docking studies have been performed against a variety of targets, including cyclooxygenase (COX) enzymes, Hsp90, and various cancer-related proteins. sciety.orgnih.gov These studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govbonviewpress.com
For example, in studies of isoxazole-carboxamide derivatives as COX inhibitors, docking revealed that substitutions on the phenyl rings influenced how the molecule fits into the binding pocket, with certain groups forming ideal interactions with key amino acid residues. nih.gov Similarly, docking of benzodioxole derivatives has helped to elucidate their binding modes as potential anticancer agents. najah.edu The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower values indicating a more stable complex. bonviewpress.com
| Interaction Type | Description | Example Residues (from studies on analogs) |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asn51, Gly97 bonviewpress.com |
| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Leu287, Met290, Ala291 mdpi.com |
| Salt Bridges | Combination of hydrogen bonding and electrostatic interactions between charged groups. | Arg331, His447 mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Not specified in provided abstracts |
Pharmacophore Development and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.gov
For analogs of this compound, pharmacophore models can be developed from a set of known active compounds. frontiersin.org These models serve as 3D queries for virtual screening of large chemical databases (such as ZINC or Maybridge) to identify new molecules with the desired structural features. sciety.orgfrontiersin.orgnih.gov This process filters vast libraries down to a manageable number of promising candidates for further testing. frontiersin.org
For instance, a pharmacophore model for benzodioxole derivatives identified key features like a hydrophobic centroid, an aromatic centroid, and a hydrogen-bond acceptor as crucial for activity. frontiersin.org This model was then used to screen a database, leading to the identification of novel compounds. frontiersin.org Similarly, virtual screening based on the isoxazole scaffold has been successfully employed to discover potential inhibitors for targets like Hsp90 and LpxC. bonviewpress.comnih.gov This combined approach of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds. nih.gov
Molecular Dynamics Simulations to Elucidate Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is used to assess the stability of the docked complex and to gain a deeper understanding of the nuanced protein-ligand interactions. aalto.firesearchgate.net
For analogs of this compound, MD simulations can be performed on the ligand-protein complexes predicted by docking. mdpi.comfrontiersin.org These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in the initial docked pose. researchgate.net By analyzing the trajectory of the simulation, researchers can study conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanism. mdpi.com
Studies on isoxazole derivatives have used MD simulations to understand the binding modes with receptors like the farnesoid X receptor (FXR). mdpi.com These simulations highlighted the importance of specific residues and the conformational motions of certain loops in the protein for ligand binding and agonistic activity. mdpi.com The analysis of MD trajectories helps to validate docking results and provides a more accurate picture of the binding event at the atomic level. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. nih.govnih.gov For analogs of this compound, SAR analyses have been conducted by synthesizing a series of related compounds and evaluating their effects. For example, studies on 1,3-benzodioxole (B145889) derivatives have shown that the type and position of substituents on the aromatic rings significantly impact their activity as COX inhibitors or anticancer agents. najah.edunih.gov Similarly, SAR studies on oxadiazole and isoxazole derivatives have revealed that specific functional groups are crucial for their antibacterial or antiplasmodial activities. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structures and their biological activities. nih.govnih.gov 2D-QSAR models correlate activity with physicochemical properties or topological indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. mdpi.comnih.gov
For isoxazole derivatives, 3D-QSAR models have successfully identified the structural requirements for activity against targets like the farnesoid X receptor. mdpi.comresearchgate.net The contour maps generated from these models visually represent regions where steric bulk, hydrophobicity, or specific electrostatic properties are favorable or unfavorable for activity, providing a clear guide for designing more potent molecules. mdpi.comresearchgate.net
| Structural Moiety | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzodioxole | Addition of halogen atoms (Cl, Br, I) to an attached phenyl ring | Generally increased inhibitory activity against COX-1 enzyme. nih.gov | |
| Benzodioxole | Conversion of aryl acetate (B1210297) to aryl acetic acid | Varied effects on COX inhibition depending on other substituents. nih.gov | |
| Isoxazole | Electron-withdrawing groups (e.g., -F, -CF3) on phenyl ring | Displayed excellent sPLA2 inhibitory activities. nih.gov | |
| Oxadiazole | Variation of the substituent at the 5-position | Proved versatile in generating many active antibiotics against S. aureus. nih.gov | |
| Oxazole (B20620) | Presence of two thiazole (B1198619) rings vs. one thiazole/one oxazole | Bistratamides with two thiazole rings showed stronger cytotoxicity. mdpi.com |
Preclinical Biological Activity and Mechanism of Action of 3 2h 1,3 Benzodioxol 5 Yl 1,2 Oxazol 5 Ol
Antimicrobial Properties in In Vitro Models
The isoxazole (B147169) scaffold is a core component of several commercially available antibiotics, such as sulfamethoxazole, cloxacillin, dicloxacillin, and flucloxacillin, highlighting its established role in antimicrobial drug discovery. nih.gov Derivatives incorporating this ring have been evaluated against a wide array of pathogens, demonstrating both antibacterial and antifungal potential. researchgate.netnih.gov The 1,3-benzodioxole (B145889) system has also been incorporated into novel synthetic candidates with the aim of discovering new antimicrobial agents. researchgate.net
Isoxazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpca.org For instance, certain synthetic benzoxazole (B165842) derivatives, a related heterocyclic structure, have shown selective activity against Gram-positive bacteria like Bacillus subtilis. nih.gov Research on 5-(benzo[d] ijpca.orgnih.govdioxol-5-yl)-dihydropyrazole derivatives, which share the benzodioxole moiety with the title compound, has shown high antibacterial activity against various Gram-positive and Gram-negative bacteria. semanticscholar.org Specifically, certain derivatives showed potent activity against Sarcina and Staphylococcus aureus. semanticscholar.org Structure-activity relationship (SAR) studies on other isoxazole series have indicated that the presence of specific substituent groups can enhance antibacterial effects. ijpca.org The combination of isoxazole with other heterocyclic rings, such as in triazole-isoxazole hybrids, has also yielded compounds with significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com
| Scaffold/Derivative Class | Bacterial Spectrum Noted | Specific Strains Mentioned | Reference |
|---|---|---|---|
| Isoxazole Derivatives (General) | Gram-positive and Gram-negative | Not specified in general reviews | ijpca.org |
| 5-(Benzo[d] ijpca.orgnih.govdioxol-5-yl)-dihydropyrazoles | Gram-positive and Gram-negative | Sarcina, Staphylococcus aureus | semanticscholar.org |
| Triazole-Isoxazole Hybrids | Gram-negative | Escherichia coli, Pseudomonas aeruginosa | mdpi.com |
| Benzoxazole Derivatives | Gram-positive (Selective) | Bacillus subtilis | nih.gov |
The isoxazole nucleus is a well-established pharmacophore in the development of antifungal agents. rsc.orgnih.govnih.gov Numerous studies have confirmed the antifungal potential of various isoxazole-containing compounds. researchgate.net For example, a series of isoindole derivatives containing a 5-methyl-isoxazole-3-yl moiety demonstrated antifungal activity against species such as Chrysoporium tropicum, Fusarium oxysporum, and Trichophyton rubrum. mdpi.com Furthermore, the benzodioxole moiety has been incorporated into imidazole-based molecular hybrids that have shown activity against Candida species and Aspergillus niger. nih.gov The combination of an indole (B1671886) scaffold with an oxadiazole ring, which is related to isoxazole, has also produced compounds with broad-spectrum antifungal activity. nih.gov
Anticancer Potential in Cell Line-Based Assays
Both the isoxazole and 1,3-benzodioxole scaffolds are frequently utilized in the design of novel anticancer agents. nih.govnih.govnajah.edu Isoxazole derivatives have demonstrated antiproliferative effects against a wide range of cancer cell lines. nih.govresearchgate.net Similarly, various 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects. najah.eduresearchgate.netnih.gov For instance, certain novel 1,4-benzodioxine derivatives, structurally related to benzodioxoles, exhibited broad-spectrum anticancer activity against HepG2 (liver), PC-3 (prostate), MCF-7 (breast), and A549 (lung) cancer cell lines. researchgate.net In some contexts, benzodioxole derivatives have been shown to enhance the anti-tumor efficiency of other established drugs, such as arsenicals. nih.gov The modification of natural products with isoxazole rings has also led to potent derivatives active against human metastatic melanoma (A375) and breast cancer (MCF-7, BT-474) cell lines. nih.govmdpi.com
| Scaffold/Derivative Class | Cancer Cell Lines Tested | Reference |
|---|---|---|
| 1,4-Benzodioxine Derivatives | HepG2 (liver), PC-3 (prostate), MCF-7 (breast), A549 (lung) | researchgate.net |
| Isoxazole-Modified Natural Products | A375 (melanoma), A549 (lung), MCF-7 (breast), BT-474 (breast) | nih.govmdpi.com |
| Isoxazolo[4,5-e] rsc.orgijpca.orgresearchgate.nettriazepine Derivatives | Tested against 60 NCI cancer cell lines | nih.gov |
| Imidazole-based Derivatives | A549 (lung), CT26 (colorectal), SW620 (colorectal), HCT116 (colorectal) | semanticscholar.org |
Enzyme Inhibition and Receptor Modulation in Biochemical Assays
Compounds containing the isoxazole and benzodioxole moieties have been identified as inhibitors of various enzymes and modulators of cellular receptors. rsc.org The isoxazole ring is the basis for the anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor. nih.gov Derivatives of 1,3-benzodioxole have been investigated as inhibitors of several key enzymes. Studies have identified benzodioxole-containing compounds as potent aromatase inhibitors, which are crucial in managing hormone-dependent cancers. researchgate.net Other research has shown that 1,3-benzodioxole derivatives can act as potent and selective inhibitors of nitric oxide synthase (iNOS) and can inhibit the thioredoxin system. nih.govnih.gov Furthermore, isoxazole and benzodioxole derivatives have been explored as inhibitors of tubulin polymerization, a key target in cancer chemotherapy, and as potential inhibitors of glycogen (B147801) phosphorylase and Protein Kinase C (PKC). researchgate.netnih.govmdpi.com
Exploration of Other Preclinical Pharmacological Activities (e.g., anti-inflammatory, anticonvulsant, antimalarial based on scaffold)
The versatility of the isoxazole scaffold has led to its exploration for a multitude of pharmacological applications beyond antimicrobial and anticancer activities. ijpca.orgresearchgate.net The isoxazole nucleus is considered a key pharmacophore for developing agents with anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory properties. researchgate.netnih.gov The anti-inflammatory potential is notably exemplified by isoxazole-containing COX-2 inhibitors. nih.gov The structural framework of isoxazole has been a popular scaffold for developing new compounds with diverse biological activities, often with the benefit of low cytotoxicity. researchgate.net Likewise, the 1,3-benzodioxole ring system is present in compounds with a spectrum of biological activities, including analgesic and anti-epileptic effects. researchgate.net
Investigation of Molecular and Cellular Mechanisms of Action (In Vitro)
The anticancer activity of isoxazole and benzodioxole derivatives is often attributed to their ability to modulate fundamental cellular processes. A primary mechanism of action for many of these compounds is the induction of apoptosis (programmed cell death). researchgate.net This can be achieved through various pathways, including the inhibition of the thioredoxin system, which leads to increased oxidative stress and subsequent apoptosis. nih.gov
Another well-documented mechanism is the disruption of the cell cycle. nih.govmdpi.com Certain derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase, which prevents cancer cells from proliferating. researchgate.netsemanticscholar.org This effect is often linked to the inhibition of tubulin polymerization, a process essential for forming the mitotic spindle during cell division. researchgate.netsemanticscholar.org Inhibition of tubulin polymerization by these compounds is often achieved by binding to the colchicine (B1669291) binding site on tubulin. researchgate.net
Studies on the molecular pathways have shown that these compounds can modulate the expression of key regulatory proteins. For example, some derivatives increase the Bax/Bcl-2 ratio, boost the expression of the tumor suppressor gene p53, activate initiator and executioner caspases, and promote the release of cytochrome C from mitochondria, all of which are hallmark events of the intrinsic apoptotic pathway. researchgate.net
Design, Synthesis, and Evaluation of Derivatives of 3 2h 1,3 Benzodioxol 5 Yl 1,2 Oxazol 5 Ol
Strategic Modifications for Optimizing Biological Activitynih.govresearchgate.net
The optimization of biological activity for compounds derived from 3-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-5-ol involves targeted chemical modifications to the core structure. The isoxazole (B147169) ring, a key component in various pharmaceuticals, allows for a wide range of structural variations that can lead to treatments with improved potency and lower toxicity. ijpca.orgijpca.org Similarly, the benzodioxole moiety is a feature of many bioactive molecules and is often modified to enhance pharmacological effects. researchgate.netnih.gov
Strategic modifications often focus on several key areas:
Substitution on the Benzodioxole Ring: Introducing various substituents to the aromatic portion of the benzodioxole ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.
Modification of the Isoxazole Ring: Alterations to the isoxazole ring, such as adding substituents at different positions, can modulate the compound's activity. For instance, the presence of specific groups like methoxy, dimethylamino, or halogens on phenyl rings attached to an isoxazole core has been shown to enhance antibacterial activity. ijpca.org
Hybrid Molecule Synthesis: A common strategy involves creating hybrid molecules by linking the primary scaffold to other pharmacologically active moieties, such as amino acids or quinones. nih.gov This approach aims to combine the therapeutic properties of both fragments into a single molecule.
These modifications are guided by the goal of improving pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and selective therapeutic agents.
Comprehensive Structure-Activity Relationship (SAR) Studies for the Chemical Classst-andrews.ac.ukingentaconnect.comdundee.ac.uk
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound class influences its biological activity. For derivatives of this compound, SAR investigations focus on identifying the key pharmacophoric features within both the isoxazole and benzodioxole moieties. st-andrews.ac.uknih.gov
For the isoxazole component, SAR studies have revealed that the nature and position of substituents are critical for activity. dundee.ac.uk For example, in one study on trisubstituted isoxazoles, a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid group at the C-4 position were identified as optimal features for a specific biological target. dundee.ac.uk
The following table summarizes key SAR findings for related isoxazole and benzodioxole derivatives:
| Molecular Fragment | Position of Modification | Type of Substituent | Impact on Biological Activity |
| Isoxazole | C-3 Phenyl Ring | Electron-withdrawing groups (e.g., nitro, chlorine) | Enhanced antibacterial activity ijpca.org |
| Isoxazole | C-5 Phenyl Ring | Electron-donating groups (e.g., methoxy, bromine) | Enhanced antibacterial activity ijpca.org |
| Isoxazole | C-4 Position | Benzoic acid moiety | Optimal for activity as RORγt inverse agonists dundee.ac.uk |
| Benzodioxole | Aromatic Ring | Halogenation (ortho position) | More potent COX inhibition compared to meta-substituted analogs nih.gov |
These studies provide a framework for designing new derivatives with predictable and potentially enhanced biological activities.
Lead Optimization and Analog Design through Rational Approachesingentaconnect.comresearchgate.net
Rational drug design employs an understanding of a biological target and the principles of medicinal chemistry to optimize lead compounds. For the this compound chemical class, lead optimization involves iterative modifications based on SAR data and computational modeling. dundee.ac.ukresearchgate.net
A primary strategy in rational design is bioisosteric replacement , where a functional group in the lead molecule is exchanged for another group with similar physical or chemical properties to enhance desired characteristics. cambridgemedchemconsulting.com This approach can improve potency, alter selectivity, reduce toxicity, or modify the pharmacokinetic profile of the compound. cambridgemedchemconsulting.comdrughunter.com
Examples of rational design approaches include:
Computational Docking: In silico docking studies can guide the design of new analogs by predicting how they will bind to a specific protein target. This was used to guide SAR studies around the C-4 position of an isoxazole series. dundee.ac.uk
Bioisosteric Substitution: The benzodioxole or isoxazole rings themselves can be considered as bioisosteres for other cyclic structures. For instance, the benzodioxole group has been investigated as a bioisosteric replacement for a lactone ring in muscarinic ligands. ingentaconnect.com Similarly, heterocyclic rings like tetrazoles are well-known bioisosteres for carboxylic acids and have been used to improve the bioavailability of drug candidates.
Fragment-Based Design: This involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.
These rational approaches allow medicinal chemists to move beyond trial-and-error synthesis and toward the deliberate design of analogs with improved therapeutic potential. researchgate.netnih.gov
Investigation of Substructure Bioactivity (e.g., the benzodioxole or oxazole (B20620) component alone)
Bioactivity of the Isoxazole Ring: The isoxazole nucleus is a five-membered heterocyclic ring that is a common scaffold in medicinal chemistry. st-andrews.ac.uknih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological effects. ijpca.orgrsc.org These activities are often dependent on the specific substitutions on the isoxazole ring. nih.gov
Bioactivity of the Benzodioxole Ring: The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is found in numerous natural and synthetic compounds with significant biological activity. wikipedia.orgchemicalbook.com This moiety is recognized for its ability to modulate enzyme activity and interact with various biological systems. chemicalbook.comresearchgate.net
The table below details the diverse biological activities associated with each substructure.
| Substructure | Reported Biological Activities |
| Isoxazole | Analgesic, Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Anticonvulsant, Antidepressant, Immunosuppressant nih.gov |
| 1,3-Benzodioxole | Anticancer, Anti-tuberculosis, Antimicrobial, Anti-epileptic, Analgesic, Anti-inflammatory, Antioxidant, Anti-hyperlipidemia researchgate.netnih.govchemicalbook.com |
The combination of these two pharmacologically privileged scaffolds in a single molecule suggests a high potential for discovering derivatives with significant and varied therapeutic applications.
Emerging Research Avenues and Future Directions for 3 2h 1,3 Benzodioxol 5 Yl 1,2 Oxazol 5 Ol
Development of Novel and Efficient Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, with numerous methods being developed to construct this versatile heterocyclic ring. nih.gov Traditional approaches often involve the cyclocondensation of β-dicarbonyl compounds with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.net However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key objective.
Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol and its analogs. These include:
Catalytic Three-Component Reactions: The development of one-pot, three-component reactions catalyzed by novel catalysts presents an attractive strategy for the efficient synthesis of isoxazol-5(4H)-ones, which are closely related to the target compound. mdpi.com These methods often utilize green reaction conditions, such as using water as a solvent, which aligns with the principles of sustainable chemistry.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of isoxazole derivatives could lead to higher yields and purity.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to shorter reaction times and improved yields. researchgate.net Exploring microwave-assisted synthesis for the key steps in the formation of the isoxazole ring could provide a more efficient route to the target compound.
Novel Catalytic Systems: The exploration of new catalytic systems, such as hypervalent iodine(III) species, has shown promise in the intramolecular oxidative cycloaddition of aldoximes to form condensed isoxazole derivatives. mdpi.com Such catalytic methods could be adapted for the synthesis of 3-aryl-isoxazol-5-ols.
Future research in this area will likely focus on the development of stereoselective and regioselective synthetic methods to produce a diverse library of this compound analogs for biological screening.
Application of Artificial Intelligence and Machine Learning in Compound Design and Screening
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can design novel molecular structures with desired physicochemical and biological properties. ijcrt.org By training these models on large datasets of known bioactive molecules, it is possible to generate new isoxazole derivatives with a high probability of exhibiting the desired therapeutic effects.
Virtual Screening: Machine learning models can be trained to predict the biological activity of compounds against specific targets. nih.govgithub.io This allows for the rapid in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. AI and ML models can predict these properties with increasing accuracy, enabling the early identification and elimination of compounds with unfavorable ADMET profiles. tandfonline.com
Lead Optimization: AI-driven platforms can assist in the lead optimization process by suggesting structural modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. patsnap.comnih.govfrontiersin.org
The application of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines, facilitating a more efficient exploration of the chemical space around the this compound scaffold. ijcrt.org
Identification of Novel Protein Targets and Biological Pathways
Understanding the molecular mechanisms of action is fundamental to the development of new therapeutic agents. For this compound and its analogs, a key area of future research will be the identification of their specific protein targets and the elucidation of the biological pathways they modulate. The isoxazole moiety is known to interact with a variety of protein targets through hydrogen bonding and other interactions. nih.gov
Emerging techniques for target identification and pathway analysis include:
Chemoproteomics: This powerful approach utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. cityu.edu.hkrsc.orgbiorxiv.org By designing and synthesizing a probe based on the this compound scaffold, it would be possible to identify its direct binding partners in cells or tissues.
Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict potential protein targets for a given compound based on its structural and chemical features. tandfonline.comnih.gov These predictions can then be validated experimentally.
Phenotypic Screening and Systems Biology: High-content imaging and other phenotypic screening approaches can reveal the effects of a compound on cellular morphology and function. ijpca.org By combining these data with systems biology approaches, it is possible to infer the biological pathways that are perturbed by the compound.
The identification of novel protein targets and a deeper understanding of the biological pathways affected by this compound will be crucial for defining its therapeutic potential and for the rational design of next-generation analogs with improved efficacy and selectivity.
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against specific biological targets or cellular assays. nih.govspringernature.com The integration of a diverse library of this compound derivatives with HTS platforms will be essential for systematically exploring their biological activities. nih.gov
Future directions in this area include:
Development of Target-Based HTS Assays: Once specific protein targets for the compound are identified, robust and sensitive HTS assays can be developed to screen for modulators of these targets. researchgate.netmdpi.comportlandpress.com
Phenotypic HTS: Screening compound libraries in cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, or the expression of a particular biomarker, can identify compounds with desired cellular effects without prior knowledge of their molecular target. mdpi.com
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more detailed understanding of a compound's effects on cellular function.
Fragment-Based Screening: This approach involves screening smaller, fragment-like molecules for weak binding to a protein target. The structural information from these interactions can then be used to design more potent lead compounds. The this compound scaffold could serve as a starting point for the design of fragment libraries.
The data generated from HTS campaigns will be invaluable for establishing structure-activity relationships (SAR) and for guiding the subsequent optimization of lead compounds.
Potential Role in Neglected Tropical Diseases Research
Neglected tropical diseases (NTDs) represent a significant global health burden, affecting billions of people, primarily in low-income countries. who.int There is an urgent need for new, effective, and affordable treatments for these diseases. The isoxazole scaffold has been identified as a privileged structure in the search for new anti-infective agents, with derivatives showing activity against a range of pathogens. researchgate.net
The structural features of this compound, particularly the presence of the benzodioxole moiety which is found in some natural products with biological activity, suggest that it may have potential in the context of NTDs. nih.gov Research on structurally similar compounds has indicated promising activity against several protozoan parasites:
Antimalarial Activity: Several studies have reported the antimalarial activity of isoxazole derivatives. researchgate.netnih.gov Further investigation of this compound and its analogs against various strains of Plasmodium falciparum is warranted.
Anti-trypanosomal Activity: Compounds containing the isoxazole ring have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. researchgate.netnih.govmdpi.com The evaluation of this compound derivatives against these parasites could lead to the discovery of new therapeutic leads.
Antileishmanial Activity: The isoxazole nucleus has also been explored for its potential against Leishmania species. Given the need for new antileishmanial drugs, screening this compound class is a promising avenue of research.
Future research should focus on the systematic evaluation of a library of this compound analogs against a panel of pathogens responsible for NTDs. Promising hits can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties for in vivo studies.
Q & A
Q. What are the optimal synthetic strategies for 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation using 2-hydroxy-4-methoxy-5,6-(2,2-dimethylchroman)acetophenone and methylenedioxybenzaldehyde in ethanol with 50% KOH. Key parameters include:
- Reaction time : 48 hours under stirring to ensure complete enolate formation and aldol addition.
- Acidification : Use of 10% HCl to precipitate the product, followed by extraction with dichloromethane and purification via vacuum liquid chromatography (VLC) with hexane:ethyl acetate (9:1).
- Yield optimization : Adjusting stoichiometry (1:1 molar ratio) and maintaining pH >12 during condensation improves product formation .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?
Structural confirmation involves:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and oxazole/benzodioxole carbons (δ 90–160 ppm).
- X-ray crystallography : Single-crystal analysis reveals E-configuration of the α,β-unsaturated ketone moiety, with dihedral angles between rings (6.2–8.2°) and intramolecular hydrogen bonding (O–H···O=C, 2.67 Å). Crystallographic data (e.g., space group P1, a = 9.4531 Å) are refined using SHELXL .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:
- HOMO-LUMO gaps : To assess reactivity (e.g., electron-rich benzodioxole vs. electron-deficient oxazole).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved across studies?
Discrepancies often arise from:
- Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) reduces atomic displacement errors.
- Refinement protocols : Using SHELXL with twin-law corrections for twinned crystals or applying Hirshfeld atom refinement (HAR) for hydrogen positioning. Cross-validation with ORTEP-3 for graphical analysis ensures model accuracy .
Q. What strategies are effective in analyzing contradictory bioactivity data for derivatives of this compound?
Contradictions may stem from:
- Solubility variations : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with assay performance.
- Target selectivity : Molecular docking (AutoDock Vina) against proteins like COX-2 or CYP450 isoforms identifies off-target interactions. Validate via isothermal titration calorimetry (ITC) .
Q. How can synthetic by-products be characterized, and what mechanistic insights do they provide?
By-products (e.g., Z-isomers or dimerized products) are identified via:
- LC-MS/MS : Fragmentation patterns distinguish isomers.
- Mechanistic studies : Deuterium labeling (e.g., D₂O in KOH) tracks proton transfer steps, while in situ IR monitors enolate intermediates .
Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in this compound?
Use:
- PLATON : To validate hydrogen bonds (e.g., O–H···O) and π-π stacking (interplanar distances <3.5 Å).
- Mercury CSD : For visualizing packing motifs (e.g., herringbone vs. layered structures) and calculating void volumes .
Methodological Guidance Tables
Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 9.4531, b = 10.4462 |
| c = 10.8426 | |
| Angles (°) | α = 113.866, β = 90.120 |
| γ = 109.882 | |
| Volume (ų) | 908.55 |
| R-factor | 0.043 (F² > 2σ(F²)) |
| Refinement software | SHELXL-2018/3 |
| Hydrogen treatment | Mixed (riding + free) |
Table 2. Synthetic Optimization Parameters
| Condition | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25°C (room temp) |
| Reaction time | 48 hours |
| Purification method | VLC (hexane:EtOAc 9:1) |
| Yield | 65–72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
